REACTION_CXSMILES
|
[H-].[Na+].[NH:3]1[CH2:9][CH2:8][CH2:7][CH2:6][CH2:5][C:4]1=[O:10].Br[CH2:12][CH2:13][CH2:14][CH2:15]Br.[CH2:17]([NH2:24])[CH2:18][CH2:19][CH2:20][CH2:21][CH2:22][CH3:23]>C1(C)C=CC=CC=1.C1C=CC=CC=1>[CH2:17]([NH:24][CH2:12][CH2:13][CH2:14][CH2:15][N:3]1[CH2:9][CH2:8][CH2:7][CH2:6][CH2:5][C:4]1=[O:10])[CH2:18][CH2:19][CH2:20][CH2:21][CH2:22][CH3:23] |f:0.1|
|
Name
|
|
Quantity
|
0.88 g
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
2.26 g
|
Type
|
reactant
|
Smiles
|
N1C(CCCCC1)=O
|
Name
|
|
Quantity
|
17.3 g
|
Type
|
reactant
|
Smiles
|
BrCCCCBr
|
Name
|
|
Quantity
|
1.82 g
|
Type
|
reactant
|
Smiles
|
C(CCCCCC)N
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C1=CC=CC=C1
|
Name
|
1,8-diazabicyclo [5,4,0] undecene-7
|
Quantity
|
2.64 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1=CC=CC=C1
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
agitated at room temperature for a whole day
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
heated
|
Type
|
TEMPERATURE
|
Details
|
under reflux for one hour
|
Duration
|
1 h
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
to remove insoluble materials
|
Type
|
CUSTOM
|
Details
|
to obtain a filtrate
|
Type
|
WASH
|
Details
|
The thus obtained filtrate was washed with water
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
DISTILLATION
|
Details
|
freed from the solvent by distillation off at reduced pressure
|
Type
|
DISTILLATION
|
Details
|
finally distilled
|
Type
|
CUSTOM
|
Details
|
to obtain an oily substance
|
Type
|
CUSTOM
|
Details
|
The thus obtained reaction mixture (liquid state)
|
Type
|
WASH
|
Details
|
was washed with water
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
DISTILLATION
|
Details
|
freed from the solvent by distillation off at reduced pressure
|
Type
|
DISTILLATION
|
Details
|
finally distilled
|
Name
|
|
Type
|
product
|
Smiles
|
C(CCCCCC)NCCCCN1C(CCCCC1)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.16 g | |
YIELD: CALCULATEDPERCENTYIELD | 70.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |